Lipophilicity Modulation: XLogP3 Shift of −0.43 Log Units Versus the Des-Fluoro Analog (CAS 937607-82-4)
The target compound exhibits an XLogP3 of 3.5, which is 0.43 log units lower than the des-fluoro analog 2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)aniline (CAS 937607-82-4, LogP 3.93) . This reduction in lipophilicity, attributed to the electron-withdrawing 5-fluoro substituent, brings the compound closer to the optimal LogP range (1–3.5) for oral bioavailability and reduces the risk of promiscuous binding associated with excessively lipophilic molecules [1]. In contrast, the unsubstituted aniline analog (CAS 353457-63-3) has a LogP of 3.35, and the 5-CF₃ analog (CAS 937596-38-8) is expected to have significantly higher LogP due to the additional trifluoromethyl group .
| Evidence Dimension | LogP / XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | Des-fluoro analog (CAS 937607-82-4): LogP = 3.93; Unsubstituted analog (CAS 353457-63-3): LogP = 3.35 |
| Quantified Difference | ΔLogP = −0.43 (target vs. des-fluoro); +0.15 (target vs. unsubstituted) |
| Conditions | Computed/estimated LogP values from authoritative chemical databases |
Why This Matters
The 0.43 log unit reduction in lipophilicity relative to the des-fluoro analog places the target compound closer to the drug-like optimal LogP range, potentially improving aqueous solubility and reducing off-target binding, which is a key differentiator for lead optimization and fragment-based screening campaigns.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. (Rule-of-five reference for optimal LogP range.) View Source
